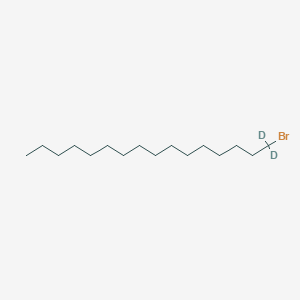

1-Bromo-1,1-dideuteriohexadecane

Description

1-Bromo-1,1-dideuteriohexadecane is a deuterated derivative of 1-bromohexadecane (C₁₆H₃₃Br), where two hydrogen atoms at the terminal carbon (C-1) are replaced with deuterium (D). Its molecular formula is C₁₆H₃₁D₂Br, with a molecular weight of 307.35 g/mol (calculated by adding 2.012 g/mol to the non-deuterated form’s 305.34 g/mol ). Key identifiers include CAS numbers 284474-40-4 and 284474-41-5 for its isotopologues . This compound is primarily used in mechanistic studies and nuclear magnetic resonance (NMR) spectroscopy due to deuterium’s kinetic isotope effects and reduced signal interference in proton NMR .

Properties

IUPAC Name |

1-bromo-1,1-dideuteriohexadecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3/i16D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNTGIJLWHDPAFN-BPPAMHLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCCCCCCC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogs: Straight-Chain Bromoalkanes

Straight-chain bromoalkanes share the general formula CₙH₂ₙ₊₁Br but differ in chain length, affecting physical properties and reactivity.

Key Observations :

- Longer chains (e.g., C₁₈) exhibit higher molecular weights and melting points due to increased van der Waals interactions.

- Deuteration minimally alters physical properties but significantly impacts spectroscopic applications .

Branched and Substituted Analogs

Branched Bromoalkanes

- 1-Bromo-2-methylhexadecane (C₁₇H₃₅Br): A branched analog with a methyl group at C-2. Its steric hindrance slows nucleophilic substitution (SN2) reactions compared to linear analogs .

Halogenated and Unsaturated Variants

- 1-Bromo-1,1-difluoro-2-heptene (C₇H₁₁BrF₂): Contains fluorine substituents and a double bond, enhancing electrophilicity. Used in fluoropolymer synthesis .

- 1-Bromo-1,2-dichlorocyclopropane (C₃H₃BrCl₂): Cyclic structure with chlorine atoms, leading to unique reactivity in ring-opening reactions .

Isotopic Analogs

Deuterated bromoalkanes, such as 1-bromohexadecane-d₃₃ (fully deuterated), are critical in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.